Potassium metabisulfite

Description

Properties

Key on ui mechanism of action |

Bisulfite participates in three important types of reactions with biomolecules: sulfonation (sulfitolysis), autooxidation with generation of free radicals, and addition to cytosine. Products of sulfonation reactions have been shown to be long-lived in vivo and may be highly reactive. Products of autooxidation may be responsible for the initiation of lipid peroxidation, which, among other effects, could damage plasma membranes. In addition, bisulfite can react with nucleic acids to convert cytosine to uracil, thus resulting in mutational events. /Sulfites/ It is now widely appreciated that bronchoconstriction following SO2 exposure is mediated by chemosensitive receptors in the tracheobronchial tree. Rapidly activating receptors (RARs) and sensory C-fiber receptors found at all levels of the respiratory tract are sensitive to irritant gases such as SO2. Activation of these vagal afferents stimulates central nervous system reflexes resulting in bronchoconstriction, mucus secretion, mucosal vasodilation, cough, apnea followed by rapid shallow breathing, and effects on the cardiovascular system such as bradycardia and hypotension or hypertension. /Sulfur Oxide/ Early experiments demonstrated that SO2-induced reflexes were mediated by cholinergic parasympathetic pathways involving the vagus nerve and inhibited by atropine. Bronchoconstriction was found to involve smooth muscle contraction since beta-adrenergic agonists such as isoproterenol reversed the effects. Histamine was also thought to be involved in SO2-induced bronchoconstriction. ... Experiments in animal models ... have demonstrated that both cholinergic and noncholinergic mechanisms may be involved in SO2-induced effects. In two studies utilizing bilateral vagotomy, vagal afferents were found to mediate the immediate ventilatory responses to SO2, but not the prolonged bronchoconstrictor response. Other studies showed that atropine failed to block SO2-induced bronchoconstriction, and that a local axon reflex resulting in C-fiber secretion of neuropeptides (i.e., neurogenic inflammation) was responsible for the effect. Neurogenic inflammation has been shown to play a key role in animal models of airway inflammatory disease. /Sulfur Oxide/ In humans, the mechanisms responsible for SO2-induced bronchoconstriction are not fully understood. In non-asthmatics, near complete attenuation of bronchoconstriction has been demonstrated using the anticholinergic agents atropine and ipratropium bromide. However, in asthmatics, these same anticholinergic agents, as well as short- and long-acting beta2-adrenergic agonists, theophylline, cromolyn sodium, nedocromil sodium and leukotriene receptor antagonists only partially blocked SO2-induced bronchoconstriction. That none of these therapies have been shown to completely attenuate the effects of SO2 implies the involvement of both parasympathetic pathways and inflammatory mediators in asthmatics. Strong evidence of this was borne out in /a subsequent study/, in which asthmatic adults were exposed to SO2 following pretreatment with cromolyn sodium (a mast cell stabilizer), atropine (a muscarinic receptor antagonist), and the two medications together. While both treatments individually provided some protection against the bronchoconstrictive effects of SO2, there was a much stronger and statistically significant effect following concurrent administration of the two medications. /Sufur Oxide/ |

|---|---|

CAS No. |

16731-55-8 |

Molecular Formula |

H2KO5S2 |

Molecular Weight |

185.25 g/mol |

InChI |

InChI=1S/K.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5) |

InChI Key |

QYFCZKXURBJLPZ-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)S(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

OS(=O)S(=O)(=O)O.[K] |

Color/Form |

White crystals or crystalline powder White powde |

density |

2.3 g/cu cm Relative density (water = 1): 2.34 |

melting_point |

Decomposes at approximately 150 °C |

Other CAS No. |

16731-55-8 |

physical_description |

Potassium metabisulfite appears as a white granular or powdery solid with a sharp odor of sulfur dioxide. Decomposes at 150 to 190 °C. Density 2.3 g / cm3. Contact severely irritates skin, eyes, and mucous membranes. Low toxicity. Used as a food preservative and an antioxidant. Dry Powder; Other Solid Colourless crystals or white crystalline powder A white granular or powdery solid with a sharp odor of sulfur dioxide; [CAMEO] WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR. |

Pictograms |

Corrosive; Irritant |

shelf_life |

When stored at a maximum temperature of 25 °C and a maximum relative humidity of 45%, the shelf life is 6 months. |

solubility |

Freely soluble in water; insoluble in alcohol Reacts with acid solutions; insoluble in ethanol 49.5 g/100 g water at 25 °C Solubility in water, g/100ml at 25 °C: 49.5 (good) |

Synonyms |

Disulfurous Acid Dipotassium Salt; Potassium Pyrosulfite; Pyrosulfurous Acid Dipotassium Salt; Dipotassium Disulfite; Dipotassium Metabisulfite; Dipotassium Pyrosulfite; E 224; Kadifit; Potassium Disulfite (K2S2O5); Potassium Metabisulfite; Potassium |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of Potassium Metabisulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and structural characteristics of potassium metabisulfite (B1197395) (K₂S₂O₅). The information is curated for professionals in research, science, and drug development who utilize or investigate this compound. All quantitative data is summarized in tables for clarity and comparative analysis. Detailed experimental protocols for common analytical procedures are also provided, alongside mandatory visualizations to illustrate key chemical processes and workflows.

Chemical and Physical Properties

Potassium metabisulfite, also known as potassium pyrosulfite, is a white crystalline powder with a characteristic pungent odor of sulfur dioxide.[1][2] It serves as a significant source of sulfur dioxide, particularly in food preservation, winemaking, and as an antioxidant or chemical sterilant in various industries.[2][3][4]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | K₂S₂O₅ | [1][5][6] |

| Molecular Weight | 222.32 g/mol | [1][5][6] |

| Appearance | White crystalline powder or granules | [1][2][4] |

| Odor | Pungent, sharp odor of sulfur dioxide | [1][2][4] |

| Density | 2.3 - 2.34 g/cm³ | [1][3][4] |

| Melting Point | Decomposes at 150-190 °C (302-374 °F) | [1][2][3][7] |

| Solubility in Water | 450 g/L at 20 °C | [3][7][8] |

| Solubility in Ethanol | Insoluble / Practically Insoluble | [1][3][5][7] |

| pH of 5% Solution | 3.5 - 4.5 | [5][8] |

Stability and Reactivity

This compound is stable under dry conditions but is sensitive to air and moisture.[1][9] It gradually oxidizes to potassium sulfate (B86663) (K₂SO₄), a process that is accelerated in the presence of moisture.[1][5] The material should be stored in well-fitted, tight containers and protected from excessive heat.[10] When stored at a maximum of 25°C and 45% relative humidity, its shelf life is approximately 6 months.[1][9]

Upon heating, it decomposes at temperatures above 150 °C, yielding potassium sulfite (B76179) (K₂SO₃) and sulfur dioxide (SO₂) gas.[3][7]

Decomposition Reaction: K₂S₂O₅(s) → K₂SO₃(s) + SO₂(g)[7]

This compound is a strong reducing agent and reacts with oxidizing agents, which can generate heat.[1][11] It is incompatible with strong acids, with which it readily reacts to liberate toxic sulfur dioxide gas.[1][9][12] It also reacts with nitrites, sometimes resulting in flame formation, a reaction that can be explosive if water is present.[5][9]

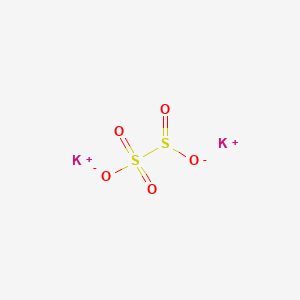

Chemical Structure

This compound is an ionic compound consisting of two potassium cations (K⁺) and one metabisulfite (or pyrosulfite) anion (S₂O₅²⁻).

Molecular Structure

The metabisulfite anion has a structure that can be described as two sulfur atoms linked together. One sulfur atom is bonded to three oxygen atoms, and the other is bonded to two oxygen atoms. The negative charges are delocalized over the oxygen atoms. The S-S bond length is approximately 222 pm, with S-O distances around 147 pm.[3] Its crystal structure is monoclinic.[2][3][13]

Behavior in Aqueous Solution

When dissolved in water, this compound hydrolyzes to form potassium bisulfite (KHSO₃).[1][5][9] This solution is acidic.[8] The bisulfite ion exists in equilibrium with sulfur dioxide and sulfite ions, with the position of the equilibrium being highly dependent on the pH of the solution.[14][15] It is this release of sulfur dioxide that is responsible for its preservative and antimicrobial properties.[16]

References

- 1. This compound | K2S2O5 | CID 28019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. POTASSIUM METABISULPHITE - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. annexechem.com [annexechem.com]

- 5. phexcom.com [phexcom.com]

- 6. 16731-55-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. essecodobrasil.com.br [essecodobrasil.com.br]

- 9. This compound | 16731-55-8 [chemicalbook.com]

- 10. pharmacopeia.cn [pharmacopeia.cn]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. media.laballey.com [media.laballey.com]

- 13. This compound - Ataman Kimya [atamanchemicals.com]

- 14. ph - At what acid concentration does this compound react? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. echemi.com [echemi.com]

- 16. agrovin.com [agrovin.com]

The Dual Nature of Potassium Metabisulfite: An In-Depth Technical Guide to its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium metabisulfite (B1197395) (K₂S₂O₅), a widely utilized antioxidant and preservative in the food, beverage, and pharmaceutical industries, presents a fascinating duality in its chemical behavior. While highly effective at preventing oxidative degradation, its mechanism of action is complex, involving direct scavenging of reactive oxygen species (ROS) and, under certain conditions, a paradoxical pro-oxidant activity. This technical guide provides a comprehensive exploration of the core mechanisms governing the antioxidant properties of potassium metabisulfite, supported by experimental protocols and visual representations of the key pathways involved.

Core Mechanism of Antioxidant Action

The primary antioxidant function of this compound is not exerted by the salt itself, but by the sulfur dioxide (SO₂) it releases upon dissolution in aqueous media.[1][2] This reaction is fundamental to its efficacy:

K₂S₂O₅(s) + H₂O(l) → 2 KHSO₃(aq)

In acidic to neutral solutions, potassium bisulfite (KHSO₃) is in equilibrium with sulfurous acid (H₂SO₃), which in turn is in equilibrium with dissolved sulfur dioxide (SO₂). It is this dissolved SO₂ that acts as a potent reducing agent and the primary active antioxidant species.[3]

The antioxidant mechanism of sulfur dioxide can be categorized into two main pathways:

-

Direct Oxygen Scavenging: Sulfur dioxide readily reacts with dissolved oxygen, thereby preventing it from participating in oxidative reactions that can degrade food components, such as lipids, vitamins, and pigments.[2][4] This direct scavenging is a key reason for its use in winemaking and other beverage preservation to prevent spoilage and maintain color and flavor.[2][5] The simplified reaction is:

2 SO₂(aq) + O₂(g) → 2 SO₃(aq)

-

Inhibition of Oxidative Enzymes: this compound is a potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables.[6][7] SO₂ reduces the o-quinones, which are colored products of PPO activity, back to their colorless diphenol precursors, thus preventing the formation of brown pigments.[6][8]

Pro-oxidant Effects: A Double-Edged Sword

Paradoxically, under certain conditions, particularly in the presence of transition metal ions like copper (Cu²⁺) and iron (Fe³⁺), sulfites can exhibit pro-oxidant activity.[5] This process involves the auto-oxidation of sulfite (B76179), which generates sulfite radicals (SO₃⁻•) and superoxide (B77818) anion radicals (O₂⁻•).[5][9] These radicals can initiate lipid peroxidation and other cellular damage.[5][10] The proposed mechanism involves the formation of hydroxyl radicals (•OH), a highly reactive and damaging ROS.[5]

Quantitative Analysis of Antioxidant Activity

| Assay | Matrix/System | Observed Effect of Sulfite Addition | Reference |

| ABTS | Organic White Wines | Significant overestimation of antioxidant activity with increasing sulfite/metabisulfite concentration (50-200 mg/L). | [11] |

| FRAP | Model Wine Solutions | A threefold increase in reducing activity with the addition of sulfites (70-200 ppm). | [14] |

| DPPH | Longan Polyphenol Oxidase | 100% inhibition of PPO activity at a concentration of 5 mM this compound. | [9] |

| Lipid Peroxidation | Rat Erythrocytes | Increased levels of thiobarbituric acid reactive substances (TBARS), indicating lipid peroxidation, in sulfite-treated groups. This highlights the pro-oxidant potential. | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound

-

Trolox (for standard curve)

-

Spectrophotometer

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Sample and Standard Solutions: Prepare a series of concentrations of this compound in deionized water. Prepare a series of Trolox standards in methanol.

-

Assay Procedure:

-

Add 1.0 mL of the DPPH solution to 1.0 mL of each this compound solution and Trolox standard.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at 517 nm against a methanol blank.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot a standard curve of % inhibition versus Trolox concentration.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the this compound solutions from the standard curve.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate buffered saline (PBS) or ethanol

-

This compound

-

Trolox (for standard curve)

-

Spectrophotometer

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•⁺ stock solution.

-

-

Preparation of Working Solution: Dilute the ABTS•⁺ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample and Standard Solutions: Prepare a series of concentrations of this compound in deionized water. Prepare a series of Trolox standards.

-

Assay Procedure:

-

Add 20 µL of each this compound solution or Trolox standard to 180 µL of the ABTS•⁺ working solution.

-

Incubate the mixtures at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the TEAC value from the Trolox standard curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) (for standard curve)

-

Spectrophotometer

Protocol:

-

Preparation of FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Sample and Standard Solutions: Prepare a series of concentrations of this compound in deionized water. Prepare a series of ferrous sulfate standards.

-

Assay Procedure:

-

Add 50 µL of each this compound solution or ferrous sulfate standard to 1.5 mL of the FRAP reagent.

-

Incubate the mixtures at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

Determine the FRAP value of the this compound solutions, expressed as Fe²⁺ equivalents, from the standard curve.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships in the antioxidant and pro-oxidant mechanisms of this compound.

Caption: Antioxidant mechanism of this compound via SO₂.

Caption: Pro-oxidant mechanism of sulfites in the presence of metal ions.

Caption: Generalized experimental workflow for antioxidant capacity assays.

Conclusion

This compound is a highly effective antioxidant due to its ability to release sulfur dioxide, which acts as a potent reducing agent, oxygen scavenger, and enzyme inhibitor. This makes it an invaluable tool in various industries for preserving the quality and extending the shelf life of numerous products. However, its reactivity is complex, and under specific conditions, particularly in the presence of transition metals, it can promote oxidative damage through the generation of free radicals. A thorough understanding of these dual mechanisms is crucial for its appropriate and safe application in research, drug development, and industrial processes. Further research is warranted to establish standardized quantitative measures of its antioxidant capacity, which will aid in its precise and effective utilization.

References

- 1. Mechanism of sulfite cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. exBEERiment | Cold-Side Oxidation: Impact Of Dosing American Lager With this compound (PMB) At Packaging - Brülosophy [brulosophy.com]

- 5. Sulfite facilitates LDL lipid oxidation by transition metal ions: a pro-oxidant in wine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. talcottlab.tamu.edu [talcottlab.tamu.edu]

- 9. thaiscience.info [thaiscience.info]

- 10. Sulfite-Induced Lipid Peroxidation in Chloroplasts as Determined by Ethane Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effect of sulfite on antioxidant enzymes and lipid peroxidation in normal and sulfite oxidase-deficient rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Decomposition pathway of potassium metabisulfite in aqueous solution

An In-depth Technical Guide on the Decomposition Pathway of Potassium Metabisulfite (B1197395) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition pathway of potassium metabisulfite (K₂S₂O₅) in aqueous solutions. It covers the core chemical reactions, influencing factors, quantitative data, and detailed experimental protocols for analysis.

Introduction to this compound

This compound, also known as potassium pyrosulfite, is a white crystalline powder with a pungent sulfur odor.[1] It is widely utilized as an antioxidant, preservative, and antimicrobial agent in various industries, including pharmaceuticals, food and beverage, and winemaking.[2][3] Its efficacy is primarily attributed to the release of sulfur dioxide (SO₂) when dissolved in water.[1] Understanding the decomposition pathway of this compound is crucial for its effective application and for ensuring product stability and safety.

Decomposition Pathway of this compound in Aqueous Solution

The decomposition of this compound in an aqueous environment is a multi-step process involving hydrolysis, equilibrium reactions, and oxidation.

Hydrolysis to Potassium Bisulfite

Upon dissolution in water, this compound rapidly hydrolyzes to form potassium bisulfite (KHSO₃).[2][4][5]

K₂S₂O₅(s) + H₂O(l) ⇌ 2KHSO₃(aq)

pH-Dependent Equilibria

Potassium bisulfite in solution exists in a pH-dependent equilibrium with sulfurous acid (H₂SO₃), bisulfite ions (HSO₃⁻), and sulfite (B76179) ions (SO₃²⁻). The antimicrobial and antioxidant activities are primarily attributed to molecular sulfur dioxide (SO₂), which is in equilibrium with sulfurous acid. The concentration of molecular SO₂ increases at lower pH values.[5]

H₂SO₃(aq) ⇌ H⁺(aq) + HSO₃⁻(aq) HSO₃⁻(aq) ⇌ H⁺(aq) + SO₃²⁻(aq)

The following diagram illustrates the primary decomposition pathway:

Oxidation to Potassium Sulfate

In the presence of oxygen, the sulfite and bisulfite species are susceptible to oxidation, leading to the formation of potassium sulfate (K₂SO₄).[6][7] This oxidation process results in a loss of the desired antioxidant and antimicrobial properties of the solution.[8] The rate of oxidation is influenced by factors such as temperature, pH, and the presence of catalysts like metal ions.[5]

2KHSO₃(aq) + O₂(g) → 2KHSO₄(aq) 2K₂SO₃(aq) + O₂(g) → 2K₂SO₄(aq)

Thermal Decomposition

At elevated temperatures, this compound decomposes, yielding potassium sulfite (K₂SO₃) and sulfur dioxide gas.[4][9] This decomposition typically occurs at temperatures above 150°C.[2][6][7]

K₂S₂O₅(s) → K₂SO₃(s) + SO₂(g)

Quantitative Data

The stability and speciation of this compound in aqueous solutions are quantifiable. The following tables summarize key data.

Table 1: Stability of a 0.1% this compound Solution at approximately 15.5°C (60°F)

| Time (hours) | Sulfur Dioxide Content (%) |

| 0 | 100.0 |

| 24 | 98.2 |

| 72 | 94.6 |

| 96 | 93.5 |

| 120 | 92.2 |

| 144 | 91.3 |

Data adapted from a study by R. J. Phillips, F.I.C.[10]

Table 2: pH-Dependent Speciation of Sulfites in Aqueous Solution

| pH | Molecular SO₂ (%) | Bisulfite (HSO₃⁻) (%) | Sulfite (SO₃²⁻) (%) |

| 2.0 | 38.5 | 61.5 | ~0 |

| 3.0 | 6.0 | 94.0 | ~0 |

| 4.0 | 0.6 | 99.4 | ~0 |

| 5.0 | ~0 | 99.0 | 1.0 |

| 6.0 | ~0 | 91.0 | 9.0 |

| 7.0 | ~0 | 50.0 | 50.0 |

| 8.0 | ~0 | 9.0 | 91.0 |

Note: The exact percentages can vary with temperature and ionic strength.

Experimental Protocols for Studying Decomposition

Several analytical methods can be employed to monitor the decomposition of this compound in aqueous solutions. The choice of method depends on the specific research question, required sensitivity, and available instrumentation.

Iodometric Titration for Total SO₂ Determination

This is a classic and widely used method for determining the total sulfite content.

Principle: In an acidic solution, sulfites are titrated with a standardized iodine solution. The iodine oxidizes the sulfite to sulfate. A starch indicator is used to detect the endpoint, which is signaled by the formation of a blue starch-iodine complex when all the sulfite has been consumed.[11]

Methodology:

-

Sample Preparation: Prepare a known concentration of this compound solution in deionized water.

-

Acidification: To a known volume of the sample solution, add a sufficient amount of a strong acid (e.g., sulfuric acid) to lower the pH and convert all sulfite species to sulfurous acid.

-

Titration: Titrate the acidified sample with a standardized iodine solution (e.g., 0.1 N).

-

Endpoint Detection: Add a few drops of starch indicator solution towards the end of the titration. The endpoint is reached when the solution turns a persistent blue-black color.

-

Calculation: The concentration of total SO₂ is calculated based on the volume of iodine solution used.

Ion Chromatography (IC)

IC is a powerful technique for separating and quantifying different ionic species in a solution.

Principle: The aqueous sample is injected into an ion chromatograph. An eluent carries the sample through a separation column, where the different sulfite and sulfate species are separated based on their affinity for the stationary phase. A conductivity detector or an amperometric detector is then used for quantification.[12]

Methodology:

-

Sample Preparation: Dilute the this compound solution to a concentration within the working range of the instrument.

-

instrument Setup:

-

Eluent: A solution of sodium carbonate and sodium bicarbonate is commonly used.[12]

-

Separation Column: An appropriate anion-exchange column.

-

Detector: A conductivity or amperometric detector.

-

-

Calibration: Prepare a series of standard solutions of known sulfite and sulfate concentrations to generate a calibration curve.

-

Analysis: Inject the prepared sample into the ion chromatograph and record the chromatogram.

-

Quantification: Identify and quantify the sulfite and sulfate peaks by comparing their retention times and peak areas to those of the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of sulfites.

Principle: The sample is first subjected to liquid chromatography for separation. The eluent is then introduced into a mass spectrometer, where the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This allows for highly specific detection and quantification. To stabilize the sulfite, it is often derivatized to hydroxymethylsulfonate (HMS).[13]

Methodology:

-

Sample Preparation and Derivatization: Samples are extracted with a formaldehyde (B43269) solution to convert free sulfite to the more stable HMS adduct.[13]

-

LC Separation: The derivatized sample is injected into an LC system equipped with a suitable column for separating HMS.

-

MS/MS Detection: The separated HMS is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for enhanced selectivity.

-

Quantification: An external calibration curve is prepared using derivatized sulfite standards.[13]

The following diagram outlines a general experimental workflow for studying the decomposition of this compound:

Conclusion

The decomposition of this compound in aqueous solution is a dynamic process governed by hydrolysis, pH-dependent equilibria, and oxidation. A thorough understanding of these pathways and the factors that influence them is essential for professionals in research, drug development, and other industries where this compound is utilized. The selection of appropriate analytical techniques is critical for accurately monitoring its stability and ensuring its efficacy as a preservative and antioxidant.

References

- 1. annexechem.com [annexechem.com]

- 2. phexcom.com [phexcom.com]

- 3. agrovin.com [agrovin.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound - Descrizione [tiiips.com]

- 6. This compound | K2S2O5 | CID 28019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. winemakermag.com [winemakermag.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Note on the stability of solutions of potassium metabisulphite - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. lcms.cz [lcms.cz]

- 13. fda.gov [fda.gov]

Navigating the Solubility of Potassium Metabisulfite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium metabisulfite (B1197395) (K₂S₂O₅), a crystalline salt, is a widely utilized excipient in the pharmaceutical industry, primarily valued for its antioxidant and antimicrobial preservative properties. Its interaction with organic solvents is a critical consideration in various stages of drug development, including formulation, purification, and manufacturing. Understanding the solubility of potassium metabisulfite in these solvents is paramount for ensuring product stability, efficacy, and safety. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in different organic solvents, alongside a detailed experimental protocol for its determination.

Core Concepts: Solubility of Inorganic Salts in Organic Media

The solubility of inorganic salts, such as this compound, in organic solvents is generally limited. This is attributed to the fundamental principle of "like dissolves like." this compound is an ionic compound, readily dissociating in polar solvents like water. In contrast, most organic solvents exhibit lower polarity, providing a less favorable environment for the solvation of ions. Factors influencing the solubility of inorganic salts in organic solvents include the solvent's polarity, the lattice energy of the salt, and the potential for specific interactions such as hydrogen bonding.

Solubility Profile of this compound

Current literature provides primarily qualitative or semi-quantitative data on the solubility of this compound in organic solvents. Precise quantitative values are not extensively documented, underscoring the need for empirical determination in specific applications. The available information is summarized below.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Formula | Solubility Description | Citation(s) |

| Ethanol | C₂H₅OH | Insoluble, Practically Insoluble, Sparingly Soluble | [1][2][3][4][5][6][7][8][9][10] |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | [3] |

It is important to note that terms like "insoluble" and "sparingly soluble" are qualitative. For precise formulation work, these descriptors are insufficient, necessitating the experimental determination of solubility.

Experimental Protocol: Determination of this compound Solubility in an Organic Solvent

The following is a detailed methodology for determining the solubility of this compound in a specific organic solvent using the gravimetric method. This method is robust, straightforward, and relies on fundamental laboratory equipment.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Organic solvent of interest (e.g., ethanol, methanol, acetone), HPLC grade or equivalent

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed glass evaporating dishes

-

Desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish to remove any undissolved particles. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation:

-

Place the evaporating dish containing the filtered solution in a drying oven. The oven temperature should be set high enough to evaporate the solvent efficiently but below the decomposition temperature of this compound (which decomposes above 150 °C). A temperature of 60-80 °C is generally suitable for many common organic solvents.

-

Continue heating until all the solvent has evaporated, leaving behind the dried this compound residue.

-

-

Gravimetric Analysis:

-

Transfer the evaporating dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Once cooled, weigh the evaporating dish with the dried solute on an analytical balance.

-

Repeat the drying and cooling steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Solubility Determination

Conclusion

While the existing literature indicates a low solubility of this compound in common organic solvents, precise quantitative data remains scarce. For drug development professionals and researchers, this necessitates the empirical determination of solubility in the specific solvent systems relevant to their work. The provided experimental protocol offers a reliable and accessible method for obtaining this critical data, enabling informed decisions in formulation development and manufacturing processes. A thorough understanding and experimental validation of solubility are indispensable for leveraging the beneficial properties of this compound while ensuring the quality and stability of pharmaceutical products.

References

- 1. phexcom.com [phexcom.com]

- 2. This compound | K2S2O5 | CID 28019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemister.ru]

- 4. POTASSIUM METABISULPHITE - Ataman Kimya [atamanchemicals.com]

- 5. 16731-55-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. X3860E [fao.org]

- 10. This compound CAS#: 16731-55-8 [m.chemicalbook.com]

A Technical Guide to the Synthesis and Purification of High-Purity Potassium Metabisulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity potassium metabisulfite (B1197395) (K₂S₂O₅). The methodologies detailed herein are intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and characterize this critical chemical compound with a high degree of purity and consistency.

Introduction

Potassium metabisulfite is a white crystalline powder with a pungent sulfur odor. It is a versatile compound widely utilized in the pharmaceutical, food and beverage, and photography industries as an antioxidant, preservative, and sterilizing agent.[1][2] In pharmaceutical applications, the purity of this compound is of paramount importance to ensure the safety and efficacy of the final drug product. This guide outlines the chemical principles and practical methodologies for the synthesis of this compound and its subsequent purification to meet stringent quality standards.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of sulfur dioxide (SO₂) with an aqueous solution of potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃).[3][4] The overall chemical reaction when using potassium hydroxide is:

2 KOH + 2 SO₂ → K₂S₂O₅ + H₂O

The process involves the initial formation of potassium bisulfite (KHSO₃) in solution, which then dimerizes upon concentration to form this compound.[5]

Experimental Protocol: Laboratory Scale Synthesis

This protocol details a laboratory-scale procedure for the synthesis of this compound.

Materials:

-

Potassium hydroxide (KOH) pellets (reagent grade)

-

Sulfur dioxide (SO₂) gas

-

Distilled or deionized water

-

Ice bath

-

Reaction flask with a gas inlet tube and a stirrer

-

pH meter

Procedure:

-

Preparation of Potassium Hydroxide Solution: Prepare a concentrated solution of potassium hydroxide (e.g., 40-50% w/v) by carefully dissolving a pre-weighed amount of KOH pellets in cold distilled water in a beaker placed in an ice bath to manage the exothermic reaction.

-

Reaction Setup: Transfer the cooled KOH solution to a reaction flask equipped with a magnetic stirrer and a gas dispersion tube.

-

Introduction of Sulfur Dioxide: Bubble sulfur dioxide gas through the stirred KOH solution. The reaction is exothermic, so maintain the temperature of the reaction mixture between 50 and 80°C.[4][6]

-

pH Monitoring: Continuously monitor the pH of the solution. The initial pH will be highly alkaline. As SO₂ is introduced, the pH will decrease. Continue the addition of SO₂ until the pH of the solution is between 4.0 and 7.5.[4][6]

-

Crystallization: Once the desired pH is reached, stop the flow of SO₂. Cool the reaction mixture in an ice bath to a temperature below 30°C (ideally 15-25°C) to induce the crystallization of this compound.[4][6]

-

Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold distilled water to remove any residual mother liquor.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50°C) to prevent decomposition.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The primary method for purifying crude this compound is recrystallization, which leverages the temperature-dependent solubility of the salt in water.

Solubility Data

The solubility of this compound in water increases significantly with temperature, making water an excellent solvent for recrystallization.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 27.5 |

| 10 | 36.1 |

| 20 | 44.5 |

| 40 | 63.9 |

| 60 | 85.2 |

| 80 | 107.9 |

| 100 | 133.0 |

Experimental Protocol: Recrystallization

This protocol provides a step-by-step guide for the recrystallization of this compound.

Materials:

-

Crude this compound

-

Distilled or deionized water

-

Beakers

-

Hot plate with magnetic stirrer

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Dissolution: In a beaker, add a measured amount of crude this compound to a minimal volume of distilled water. Heat the mixture on a hot plate with stirring to a temperature of 70-80°C to dissolve the solid completely.[1][7] If any insoluble impurities remain, perform a hot gravity filtration.

-

Cooling and Crystallization: Remove the beaker from the hot plate and allow it to cool slowly to room temperature. To maximize the yield, subsequently place the beaker in an ice bath for at least 30 minutes to facilitate further crystallization.[1][7]

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any adhering impurities from the mother liquor.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to obtain high-purity this compound.

Purification Workflow Diagram

Caption: Recrystallization workflow for this compound.

Analysis of Purity

To ensure the quality of the synthesized and purified this compound, a series of analytical tests should be performed.

Assay of this compound (as SO₂)

The assay of this compound is typically performed by iodometric titration.

Principle: this compound reacts with a known excess of iodine solution. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate (B1220275).

Experimental Protocol:

-

Accurately weigh about 250 mg of this compound.

-

Transfer the sample to a glass-stoppered flask containing 50.0 mL of 0.1 N iodine solution.

-

Stopper the flask and allow it to stand for 5 minutes, protected from light.

-

Add 1 mL of hydrochloric acid.

-

Titrate the excess iodine with 0.1 N sodium thiosulfate solution, using starch solution as an indicator near the endpoint.

-

Each mL of 0.1 N iodine is equivalent to 3.203 mg of SO₂.

Validation Parameters for Titration Method:

| Parameter | Typical Acceptance Criteria |

| Accuracy | 98.0% - 102.0% recovery |

| Precision (RSD) | ≤ 2% |

| Linearity (R²) | ≥ 0.999 |

| Specificity | No interference from expected impurities |

Determination of Impurities

Heavy Metals: The presence of heavy metals such as lead, mercury, cadmium, and arsenic should be determined using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers high sensitivity and the ability to perform multi-element analysis.[8][9]

Performance Characteristics of ICP-MS for Heavy Metal Analysis:

| Parameter | Typical Performance |

| Limit of Detection (LOD) | Low parts per trillion (ppt) range[10] |

| Limit of Quantitation (LOQ) | Sub-parts per billion (ppb) range |

| Accuracy (Recovery) | 85% - 115%[11] |

| Precision (RSD) | < 5% |

| Linearity (R²) | > 0.999[10] |

Iron: The iron content can be determined by colorimetric methods or by atomic absorption spectroscopy.

Selenium: Selenium content can be determined using hydride generation atomic absorption spectroscopy or by a colorimetric method involving reaction with a specific reagent.

Comparison of Analytical Methods for Sulfite (B76179) Determination

Several methods are available for the determination of sulfites. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.

| Method | Principle | Advantages | Disadvantages |

| Optimized Monier-Williams (Official Method) | Distillation followed by titration. | Official method, well-established. | Can give false positives with certain matrices, time-consuming.[12][13] |

| HPLC | Separation by high-performance liquid chromatography and detection. | High selectivity and sensitivity, can speciate different sulfite forms. | Requires specialized equipment and expertise.[13][14] |

| Ion-Exchange Chromatography (IEC) | Separation based on ionic charge. | Good for separating sulfite from other anions. | Can be complex to set up.[13][14] |

| Enzymatic Methods | Use of sulfite oxidase enzyme. | Highly specific. | Enzyme stability can be an issue. |

Logical Relationship of Analytical Techniques

Caption: Analytical techniques for this compound.

Conclusion

The synthesis and purification of high-purity this compound are critical processes for ensuring the quality and safety of pharmaceutical products. This guide has provided detailed experimental protocols for the synthesis via the reaction of potassium hydroxide and sulfur dioxide, and for purification by recrystallization. Furthermore, a comprehensive overview of analytical methodologies for assay and impurity determination has been presented, along with a comparison of different techniques for sulfite analysis. By following the outlined procedures and employing the appropriate analytical controls, researchers and drug development professionals can confidently produce and verify the quality of high-purity this compound for their specific applications.

References

- 1. LabXchange [labxchange.org]

- 2. mt.com [mt.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US3369866A - Production of solid this compound - Google Patents [patents.google.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. prepchem.com [prepchem.com]

- 7. Home Page [chem.ualberta.ca]

- 8. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. chemistryjournals.net [chemistryjournals.net]

- 11. shimadzu.com [shimadzu.com]

- 12. Comparison of multiple methods for the determination of sulphite in Allium and Brassica vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of four different methods for the determination of sulfites in foods marketed in South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of four different methods for the determination of sulfites in foods marketed in South Korea | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Reactions of Potassium Metabisulfite with Strong Acids and Bases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactions of potassium metabisulfite (B1197395) (K₂S₂O₅) with strong acids and strong bases. It includes detailed reaction mechanisms, experimental protocols for analysis, and quantitative data presented in a structured format. Visual diagrams generated using the DOT language are provided to illustrate key reaction pathways and experimental workflows.

Core Concepts and Equilibria in Aqueous Solution

Potassium metabisulfite is a white crystalline powder that, when dissolved in water, establishes an equilibrium with potassium bisulfite (KHSO₃). This equilibrium is fundamental to understanding its subsequent reactions.

K₂S₂O₅(s) + H₂O(l) ⇌ 2 KHSO₃(aq)[1]

The bisulfite ion (HSO₃⁻) is the key reactive species in solution and can participate in further pH-dependent equilibria involving sulfurous acid (H₂SO₃) and the sulfite (B76179) ion (SO₃²⁻).

HSO₃⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + SO₃²⁻(aq) HSO₃⁻(aq) + H₃O⁺(aq) ⇌ H₂SO₃(aq) + H₂O(l)

Sulfurous acid is unstable and exists in equilibrium with dissolved sulfur dioxide (SO₂).

H₂SO₃(aq) ⇌ SO₂(aq) + H₂O(l)

The relative concentrations of these sulfur(IV) species are dependent on the pH of the solution.

Reaction with Strong Acids

The addition of a strong acid, such as hydrochloric acid (HCl), to a solution of this compound results in the vigorous evolution of sulfur dioxide gas. The reaction proceeds through the protonation of the bisulfite ion to form sulfurous acid, which then decomposes.

Overall Reaction:

K₂S₂O₅(aq) + 2 HCl(aq) → 2 KCl(aq) + 2 SO₂(g) + H₂O(l)

Mechanism:

-

Hydrolysis of Metabisulfite: As established, this compound hydrolyzes in water to form potassium bisulfite. K₂S₂O₅(s) + H₂O(l) → 2 KHSO₃(aq)

-

Protonation of Bisulfite: The bisulfite ions are protonated by the hydronium ions from the strong acid to form sulfurous acid. HSO₃⁻(aq) + H₃O⁺(aq) → H₂SO₃(aq) + H₂O(l)

-

Decomposition of Sulfurous Acid: The unstable sulfurous acid decomposes to yield sulfur dioxide gas and water. H₂SO₃(aq) → SO₂(g) + H₂O(l)

dot

Caption: Reaction pathway of this compound with a strong acid.

Reaction with Strong Bases

When a strong base, such as sodium hydroxide (B78521) (NaOH), is added to a solution of this compound, a neutralization reaction occurs, forming sulfite salts.

Overall Reaction (with excess base):

K₂S₂O₅(aq) + 2 NaOH(aq) → K₂SO₃(aq) + Na₂SO₃(aq) + H₂O(l)

If potassium hydroxide is used as the base, the product is solely potassium sulfite.

K₂S₂O₅(aq) + 2 KOH(aq) → 2 K₂SO₃(aq) + H₂O(l)

Mechanism:

-

Hydrolysis of Metabisulfite: this compound first hydrolyzes to potassium bisulfite. K₂S₂O₅(s) + H₂O(l) → 2 KHSO₃(aq)

-

Neutralization of Bisulfite: The bisulfite ion, being acidic, reacts with the hydroxide ions from the strong base to form the sulfite ion and water. HSO₃⁻(aq) + OH⁻(aq) → SO₃²⁻(aq) + H₂O(l)

The resulting solution contains potassium and sodium cations and sulfite anions.

dot

Caption: Reaction pathway of this compound with a strong base.

Quantitative Data

Quantitative analysis of these reactions often focuses on the determination of the sulfite/bisulfite content or the amount of sulfur dioxide produced. The theoretical yield of SO₂ from this compound is a key parameter.

| Parameter | Value | Reference |

| Molar Mass of K₂S₂O₅ | 222.32 g/mol | [2] |

| Theoretical SO₂ Yield | 57.6% by mass | |

| Decomposition Temperature | 150-190 °C | [2] |

Experimental Protocols

Iodometric Titration for the Assay of this compound

This method is widely used to determine the purity of this compound by quantifying its sulfite content.

Principle:

Sulfite ions react with a known excess of iodine in an acidic solution. The unreacted iodine is then back-titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.

Reactions:

-

SO₃²⁻(aq) + I₂(aq) + H₂O(l) → SO₄²⁻(aq) + 2 I⁻(aq) + 2 H⁺(aq)

-

I₂(aq) (excess) + 2 S₂O₃²⁻(aq) → 2 I⁻(aq) + S₄O₆²⁻(aq)

Procedure:

-

Accurately weigh approximately 250 mg of this compound.

-

Transfer the sample to a glass-stoppered flask containing 50.0 mL of 0.1 N iodine solution.

-

Stopper the flask, swirl to dissolve the sample, and allow it to stand for 5 minutes, protected from light.

-

Add 1 mL of concentrated hydrochloric acid.

-

Titrate the excess iodine with 0.1 N sodium thiosulfate solution.

-

As the endpoint is approached (the solution turns pale yellow), add 3 mL of starch indicator solution.

-

Continue the titration until the blue color disappears.

-

Perform a blank titration under the same conditions.

Calculation:

The amount of this compound can be calculated based on the difference in the volume of sodium thiosulfate solution used for the sample and the blank. Each mL of 0.1 N iodine is equivalent to 5.558 mg of K₂S₂O₅.[3]

dot

Caption: Experimental workflow for the iodometric titration of this compound.

Determination of SO₂ Evolved from Reaction with Acid

This protocol outlines a method to quantify the sulfur dioxide gas produced when this compound reacts with a strong acid.

Principle:

The evolved SO₂ is purged from the reaction vessel with an inert gas (e.g., nitrogen) and trapped in a hydrogen peroxide solution, where it is oxidized to sulfuric acid. The sulfuric acid is then titrated with a standardized solution of sodium hydroxide.

Reactions:

-

K₂S₂O₅(aq) + 2 HCl(aq) → 2 KCl(aq) + 2 SO₂(g) + H₂O(l)

-

SO₂(g) + H₂O₂(aq) → H₂SO₄(aq)

-

H₂SO₄(aq) + 2 NaOH(aq) → Na₂SO₄(aq) + 2 H₂O(l)

Procedure:

-

Assemble a reaction train consisting of a reaction flask, a condenser, and a series of gas washing bottles (impingers).

-

Place a known mass of this compound in the reaction flask.

-

Add a known volume of 3% hydrogen peroxide solution to the impingers.

-

Begin purging the system with nitrogen gas.

-

Introduce a measured excess of a strong acid (e.g., 4N HCl) into the reaction flask.[4]

-

Gently heat the reaction flask to ensure the complete evolution of SO₂.

-

After a set period, stop the reaction and titrate the contents of the impingers with a standardized NaOH solution using a suitable indicator (e.g., methyl red).[4]

-

Perform a blank determination.

Calculation:

The amount of SO₂ is calculated from the volume of NaOH solution required to neutralize the sulfuric acid formed.

Conclusion

The reactions of this compound with strong acids and bases are governed by the initial hydrolysis to bisulfite and the subsequent acid-base chemistry of the sulfur(IV) oxoanions. With strong acids, the primary reaction is the liberation of sulfur dioxide gas, while strong bases lead to the formation of sulfite salts. The quantitative analysis of these reactions can be effectively performed using well-established titrimetric methods, providing a robust framework for researchers and professionals in various scientific and industrial fields.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Potassium Metabisulfite Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of potassium metabisulfite (B1197395) (K₂S₂O₅) decomposition. It is designed to be a valuable resource for professionals in research, science, and drug development who utilize thermal analysis techniques for material characterization. This document details the decomposition pathway, kinetic parameters, and a synthesized experimental protocol for conducting TGA of potassium metabisulfite.

Introduction to this compound and its Thermal Decomposition

This compound is a white crystalline powder with the chemical formula K₂S₂O₅. It is widely used as a preservative, antioxidant, and sterilizing agent in various industries, including food, beverage, and pharmaceuticals.[1] The thermal stability of this compound is a critical parameter, particularly in applications where it may be subjected to elevated temperatures during processing or storage.

Thermogravimetric analysis is a powerful technique for studying the thermal decomposition of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] When this compound is heated, it undergoes a single-step decomposition reaction, yielding potassium sulfite (B76179) (K₂SO₃) and sulfur dioxide (SO₂) gas.[1][3] This decomposition typically begins at temperatures around 150 °C to 190 °C.[1][4]

The overall decomposition reaction is as follows:

K₂S₂O₅(s) → K₂SO₃(s) + SO₂(g) [3]

Kinetic Analysis of Decomposition

The kinetics of the thermal decomposition of this compound have been investigated using non-isothermal thermogravimetric data.[5][6][7] Studies suggest that the decomposition follows a single-step reaction mechanism.[5][6][7] The apparent activation energy (Ea) and the pre-exponential factor (A) are key kinetic parameters that describe the energy barrier and the frequency of collisions for the reaction, respectively.

The Friedman isoconversional method is a common approach to determine the activation energy from TGA data obtained at multiple heating rates.[5][7] For the decomposition of this compound, the apparent activation energy has been determined to be 122.4 ± 2.1 kJ mol⁻¹ .[3][5][7] The pre-exponential factor has been reported as A = 1.37 x 10¹² min⁻¹ .[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the thermogravimetric analysis of this compound decomposition.

Table 1: Decomposition Characteristics of this compound

| Parameter | Value | Reference |

| Decomposition Onset Temperature | ~150 - 190 °C | [1][4] |

| Decomposition Reaction | K₂S₂O₅(s) → K₂SO₃(s) + SO₂(g) | [3] |

| Theoretical Mass Loss (for SO₂) | 28.8% | Calculated |

| Gaseous Product | Sulfur Dioxide (SO₂) | [3] |

| Solid Residue | Potassium Sulfite (K₂SO₃) | [3] |

Table 2: Kinetic Parameters of this compound Decomposition

| Kinetic Parameter | Value | Method of Determination | Reference |

| Apparent Activation Energy (Ea) | 122.4 ± 2.1 kJ mol⁻¹ | Friedman isoconversional method | [3][5][7] |

| Pre-exponential Factor (A) | 1.37 x 10¹² min⁻¹ | Malek's kinetic procedure | [5][7] |

| Reaction Model | Contracting Area Model (f(α) = 2(1-α)¹ᐟ²) | Malek's kinetic procedure | [5][7] |

Detailed Experimental Protocols

The following is a synthesized, detailed protocol for conducting the thermogravimetric analysis of this compound, based on typical procedures found in the literature.

4.1. Instrumentation

A calibrated thermogravimetric analyzer capable of precise temperature and mass measurements is required. The instrument should be equipped with a programmable furnace and a system for controlling the atmosphere.

4.2. Sample Preparation

-

Material: Use analytical grade this compound powder.

-

Drying: To remove any adsorbed moisture, the sample should be dried prior to analysis. A common procedure is to heat the sample at a temperature below its decomposition point, for example, at 56 °C for 72 hours.[7]

-

Sample Mass: Accurately weigh a small amount of the dried sample. Typical sample masses for TGA range from 5 to 10 mg.

4.3. TGA Experimental Parameters

-

Crucible: Place the weighed sample in an inert crucible, such as an alumina (B75360) (Al₂O₃) crucible.[7]

-

Atmosphere: The analysis should be conducted under a dry, inert atmosphere to prevent any oxidative side reactions. High-purity nitrogen is commonly used.

-

Gas Flow Rate: Maintain a constant flow rate of the purge gas throughout the experiment. A typical flow rate is 20 to 100 mL/min.

-

Temperature Program (Non-isothermal):

-

Equilibrate the sample at a starting temperature, for example, 30 °C.

-

Heat the sample at a constant heating rate to a final temperature that ensures complete decomposition, for example, 600 °C.

-

To perform kinetic analysis using isoconversional methods, experiments should be carried out at multiple linear heating rates, such as 5, 10, 15, and 20 °C/min.

-

4.4. Data Analysis

-

Record the mass loss as a function of temperature.

-

The TGA curve will show a single mass loss step corresponding to the release of SO₂.

-

The derivative of the TGA curve (DTG curve) can be used to determine the temperature of the maximum decomposition rate.

-

For kinetic analysis, use the TGA data from the different heating rates to apply an isoconversional method like the Friedman method to calculate the activation energy as a function of the conversion.

Visualizations

5.1. Decomposition Pathway

Caption: Thermal decomposition pathway of this compound.

5.2. Experimental Workflow

Caption: Experimental workflow for TGA of this compound.

References

- 1. Non-isothermal dehydration kinetic study of aspartame hemihydrate using DSC, TGA and DSC-FTIR microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. mprl-series.mpg.de [mprl-series.mpg.de]

- 7. Making sure you're not a bot! [tib.eu]

Spectroscopic Characterization of Potassium Metabisulfite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize potassium metabisulfite (B1197395) (K₂S₂O₅), a widely utilized antioxidant and chemical sterilant. This document details the principles, experimental protocols, and data interpretation for various spectroscopic techniques, offering a foundational resource for quality control, stability testing, and research applications.

Introduction

Potassium metabisulfite, also known as potassium pyrosulfite, is a white crystalline powder with a pungent sulfur odor.[1] Its efficacy as a preservative and antioxidant stems from its ability to release sulfur dioxide (SO₂) in aqueous solutions. A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for its application in the pharmaceutical and food industries, ensuring product quality and safety.

Molecular Structure and Physicochemical Properties

This compound is an ionic compound consisting of two potassium cations (K⁺) and one metabisulfite anion (S₂O₅²⁻). The metabisulfite ion has a unique structure with a sulfur-sulfur bond. The crystal structure of this compound is monoclinic.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | K₂S₂O₅ |

| Molar Mass | 222.32 g/mol |

| Appearance | White crystalline powder |

| Odor | Pungent, sulfur-like |

| Crystal System | Monoclinic[2] |

| Solubility in Water | Soluble |

| Solubility in Ethanol | Insoluble |

Spectroscopic Characterization Workflow

A systematic approach to the spectroscopic characterization of this compound is crucial for a comprehensive analysis. The following workflow outlines the logical sequence of techniques that can be employed.

Caption: Workflow for the spectroscopic characterization of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the bonding and functional groups within the metabisulfite anion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations. It is particularly useful for identifying the various S-O stretching and bending modes.

Table 2: Summary of FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~1170 | ν_as(SO₂) |

| ~1060 | ν_s(SO₂) |

| ~960 | ν(S-O-S) |

| ~650 | δ(SO₂) |

| ~570 | δ(SO₂) |

| ~510 | ν(S-S) |

Note: Peak positions can vary slightly depending on the sample preparation and instrument.

-

Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Collection: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Acquire the spectrum of the this compound pellet, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and is therefore an excellent complementary technique to FTIR for studying the S-S and symmetric S-O vibrations in the metabisulfite ion.

Table 3: Summary of Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Tentative Assignment |

| ~1030 | ν_s(SO₃) |

| ~960 | ν_s(S-O) |

| ~660 | δ(SO₃) |

| ~430 | δ(S-S-O) |

| ~280 | ν(S-S) |

Note: Peak positions can vary depending on the excitation wavelength and instrument.

-

Sample Preparation: Place a small amount of this compound powder onto a microscope slide or into a capillary tube.

-

Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

-

Data Acquisition: Focus the laser onto the sample and collect the scattered radiation. The spectrum is typically recorded over a Raman shift range of 200-1200 cm⁻¹.

-

Data Processing: The acquired spectrum may require baseline correction and cosmic ray removal.

X-Ray Diffraction (XRD)

XRD is a powerful technique for determining the crystalline structure of a material. For this compound, XRD confirms its monoclinic crystal structure and can be used to identify the substance and assess its purity.

Table 4: Representative X-ray Powder Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.8 | 5.60 | 60 |

| 23.9 | 3.72 | 100 |

| 27.5 | 3.24 | 45 |

| 31.9 | 2.80 | 70 |

| 33.5 | 2.67 | 55 |

| 45.8 | 1.98 | 35 |

Note: This is a representative pattern. Actual values may vary slightly.

-

Sample Preparation: Finely grind the this compound sample to a homogeneous powder.

-

Sample Mounting: Pack the powder into a sample holder.

-

Data Acquisition: Place the sample holder in a powder diffractometer.

-

Instrument Settings: Use Cu Kα radiation (λ = 1.5406 Å) and scan a 2θ range (e.g., 10-80°) with a defined step size and counting time.

-

Data Analysis: The resulting diffractogram is analyzed to determine the peak positions (2θ) and intensities.

Other Spectroscopic Techniques: Theoretical Considerations and Challenges

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Considerations: In aqueous solutions, this compound exists in equilibrium with bisulfite (HSO₃⁻), sulfite (SO₃²⁻), and dissolved sulfur dioxide (SO₂), depending on the pH. Aqueous solutions of sulfites are known to exhibit UV absorption maxima around 200 nm and 276 nm.[3] The absorbance at 276 nm is pH-dependent and is attributed to the presence of dissolved SO₂.[3]

Challenges: The UV-Vis spectrum of a this compound solution is highly dependent on concentration and pH due to the complex equilibria. This makes it less suitable for straightforward identification but potentially useful for quantitative analysis of total sulfite/SO₂ under controlled pH conditions.

-

Solution Preparation: Prepare a dilute aqueous solution of this compound of a known concentration. Buffer the solution to a specific pH if studying the pH-dependent equilibrium.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum against a reference (the same buffer solution without the sample) over a wavelength range of approximately 190-400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Considerations: ³⁹K NMR spectroscopy can be used to probe the local environment of the potassium ions in solid potassium salts. The chemical shift of ³⁹K is sensitive to the coordination environment and the nature of the counter-ion.[4][5][6] For this compound, one would expect a specific chemical shift corresponding to the potassium ions within its monoclinic crystal lattice.

Challenges: ³⁹K is a quadrupolar nucleus, which can lead to broad NMR signals in the solid state, making high-resolution spectra challenging to obtain.[4] The sensitivity of ³⁹K is also relatively low. To date, no specific ³⁹K NMR studies on this compound have been published.

-

Sample Preparation: Pack the powdered this compound sample into a solid-state NMR rotor.

-

Instrumentation: A high-field solid-state NMR spectrometer is required.

-

Data Acquisition: Employ techniques such as magic angle spinning (MAS) to narrow the broad lines. A suitable potassium salt solution (e.g., KCl in D₂O) is used as an external reference.

-

Data Analysis: The chemical shift of the potassium in the sample is determined relative to the reference.

Mass Spectrometry (MS)

Theoretical Considerations: Mass spectrometry is a powerful tool for determining the molecular weight and structure of compounds. However, its application to non-volatile, inorganic salts like this compound using common ionization techniques like electrospray ionization (ESI) is problematic.

Challenges: The analysis of inorganic salts by ESI-MS is often hampered by ion suppression, where the high concentration of salt ions in the electrospray droplet suppresses the ionization of the analyte of interest.[7] Furthermore, adduct formation with salt cations is common. Alternative ionization techniques, such as sonic-spray ionization, have shown some promise for the analysis of inorganic compounds. Direct analysis of the metabisulfite anion would be challenging due to its instability and potential fragmentation.

Conclusion

The spectroscopic characterization of this compound relies on a combination of techniques to provide a complete picture of its structure and purity. Vibrational spectroscopy (FTIR and Raman) and X-ray diffraction are the primary and most informative methods for the analysis of the solid material. While UV-Vis, NMR, and Mass Spectrometry can offer complementary information, they present significant experimental challenges that need to be carefully considered. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with this important compound.

References

- 1. This compound | K2S2O5 | CID 28019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ars.usda.gov [ars.usda.gov]

- 4. (39)K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

The Unveiling of a Potent Protector: A Technical Guide to the Antimicrobial Properties of Potassium Metabisulfite

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The antimicrobial capabilities of sulfur-based compounds have been anecdotally recognized for centuries, with historical accounts detailing the use of sulfur smoke for sterilization. However, the transition from rudimentary application to scientific understanding and controlled industrial use marks a significant milestone in food science and microbiology. This in-depth technical guide illuminates the discovery and elucidation of the antimicrobial properties of potassium metabisulfite (B1197395) (K₂S₂O₅), a pivotal compound in modern preservation. We will delve into the foundational research, present key quantitative data on its efficacy, provide detailed experimental methodologies reflective of seminal studies, and visualize the core mechanisms of action through signaling pathway diagrams. This document serves as a comprehensive resource for professionals engaged in antimicrobial research and development, offering a granular perspective on a compound that has become indispensable in ensuring the safety and stability of a vast array of products.

Historical Context and the Dawn of a Scientific Approach

The use of sulfur compounds as preservatives predates modern chemistry, with the burning of sulfur to produce sulfur dioxide gas being a common practice in ancient winemaking to sterilize containers.[1] The scientific investigation into the preservative action of sulfites, including potassium metabisulfite, gained momentum in the early 20th century. A pivotal figure in this era was William V. Cruess , a pioneering food scientist at the University of California, Berkeley. His research systematically demonstrated the efficacy of sulfurous acid and its salts in preventing the spoilage of fruits and other food products. Cruess's work, such as his 1932 publication on "Sulfur Dioxide as Dried Fruit Preservative," was instrumental in establishing a scientific basis for the use of sulfites, moving their application from a craft-based tradition to a quantifiable and reproducible technology.[2] These early studies laid the groundwork for understanding the relationship between sulfite (B76179) concentration, pH, and the inhibition of microbial growth.

Mechanism of Antimicrobial Action

The primary antimicrobial and antioxidative agent derived from this compound in an aqueous environment is molecular sulfur dioxide (SO₂). When this compound is dissolved in water, it establishes an equilibrium with bisulfite (HSO₃⁻) and sulfurous acid (H₂SO₃), the latter of which is in equilibrium with dissolved SO₂. The proportions of these species are pH-dependent, with the uncharged molecular SO₂ being the most effective antimicrobial form as it can readily diffuse across microbial cell membranes.[3]

Once inside the microbial cell, SO₂ exerts its inhibitory effects through several mechanisms:

-

Enzyme Inhibition: SO₂ is a potent inhibitor of various enzymes crucial for microbial metabolism. It can cleave disulfide bonds in proteins, leading to conformational changes and inactivation.[4] Key targets include enzymes in central metabolic pathways such as glycolysis and alcohol fermentation.

-

Reaction with Cellular Components: Sulfur dioxide can react with a wide range of cellular components, including ATP, coenzymes (like NAD+), and nucleic acids, disrupting essential cellular functions.

-

Disruption of Proton Motive Force: The entry of SO₂ into the cytoplasm and its subsequent dissociation can lead to a decrease in intracellular pH, disrupting the proton motive force across the cell membrane and inhibiting transport processes and ATP synthesis.

Quantitative Data on Antimicrobial Efficacy

The effectiveness of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The MIC is influenced by factors such as the target microorganism, pH of the medium, temperature, and inoculum size.

| Microorganism | Type | Substrate/Medium | pH | Temperature (°C) | MIC of this compound (mg/L) | Reference(s) |

| Escherichia coli | Gram-negative Bacteria | Nutrient Broth | 7.0 | 37 | 500 | [5] |

| Staphylococcus aureus | Gram-positive Bacteria | Nutrient Broth | 7.0 | 37 | 500 | [5] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Nutrient Broth | 7.0 | 37 | >1500 | [5] |

| Bacillus subtilis | Gram-positive Bacteria | Nutrient Broth | 7.0 | 37 | 780-1560 | [4] |

| Lactobacillus plantarum | Gram-positive Bacteria | CBB Broth | 3.4-3.8 | 30 | Varies with pH | [6] |

| Leuconostoc oenos | Gram-positive Bacteria | CBB Broth | 3.4-3.8 | 30 | Varies with pH | [6] |

| Saccharomyces cerevisiae | Yeast | Wine | 3.5 | 25 | >32 (molecular SO₂) | [7] |

| Brettanomyces bruxellensis | Yeast | Wine | 3.5 | 25 | >32 (molecular SO₂) | [7] |

| Native Yeasts | Yeast | Sugarcane Juice | ~5.2 | 30 | 800 | [8] |

| Native Bacteria | Bacteria | Sugarcane Juice | ~5.2 | 30 | 800 | [8] |

Note: The MIC values can vary significantly based on the specific strain and experimental conditions. The data presented here is a summary from various sources to provide a comparative overview.

Experimental Protocols

To provide a practical understanding of how the antimicrobial properties of this compound were and continue to be assessed, the following detailed protocols are provided.

Seminal Experimental Protocol: Agar (B569324) Dilution Method (Early 20th Century Adaptation)

This protocol is a representation of the methodologies that would have been used in the early 20th century to determine the inhibitory concentration of sulfites.

Objective: To determine the concentration of this compound that inhibits the growth of a target microorganism on a solid nutrient medium.

Materials:

-

Pure culture of the target microorganism (e.g., a wild yeast isolated from fruit).

-